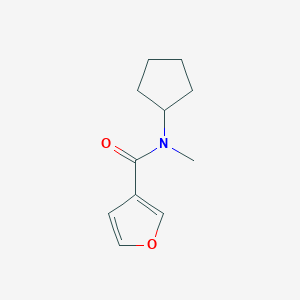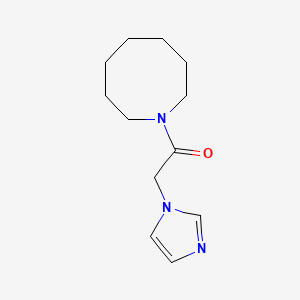
1-(Azocan-1-yl)-2-imidazol-1-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azocan-1-yl)-2-imidazol-1-ylethanone, also known as AZI, is a chemical compound with a molecular formula of C8H12N4O. It is a heterocyclic organic compound that contains both an azocane ring and an imidazole ring, making it a unique and interesting molecule to study. AZI has been the subject of extensive scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 1-(Azocan-1-yl)-2-imidazol-1-ylethanone is not fully understood, but it is thought to involve the modulation of ion channels and the binding of ligands to proteins. 1-(Azocan-1-yl)-2-imidazol-1-ylethanone has been shown to modulate the activity of the voltage-gated potassium channel, leading to changes in membrane potential and cellular excitability. Additionally, 1-(Azocan-1-yl)-2-imidazol-1-ylethanone has been used as a probe to study the binding of ligands to proteins, particularly in the study of the structure and function of G protein-coupled receptors.
Biochemical and Physiological Effects:
1-(Azocan-1-yl)-2-imidazol-1-ylethanone has been shown to exhibit a variety of biochemical and physiological effects, including the modulation of ion channels, changes in membrane potential and cellular excitability, and the binding of ligands to proteins. Additionally, 1-(Azocan-1-yl)-2-imidazol-1-ylethanone has been shown to exhibit antitumor activity, making it a potential candidate for the development of anticancer drugs.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(Azocan-1-yl)-2-imidazol-1-ylethanone in lab experiments is its unique chemical structure, which makes it a useful tool for studying the binding of ligands to proteins and the modulation of ion channels. Additionally, 1-(Azocan-1-yl)-2-imidazol-1-ylethanone has been shown to exhibit antitumor activity, making it a potential candidate for the development of anticancer drugs. However, one limitation of using 1-(Azocan-1-yl)-2-imidazol-1-ylethanone in lab experiments is its potential toxicity, which must be carefully considered when designing experiments.
Future Directions
There are many future directions for research on 1-(Azocan-1-yl)-2-imidazol-1-ylethanone, including the development of drugs that target ion channels and the study of its potential applications in medicinal chemistry and biochemistry. Additionally, further research is needed to fully understand the mechanism of action of 1-(Azocan-1-yl)-2-imidazol-1-ylethanone and its potential toxicity. Overall, 1-(Azocan-1-yl)-2-imidazol-1-ylethanone is a unique and interesting molecule that has the potential to make significant contributions to the fields of medicinal chemistry, biochemistry, and pharmacology.
Synthesis Methods
1-(Azocan-1-yl)-2-imidazol-1-ylethanone can be synthesized using a variety of methods, including the reaction of 1,4-diaminobutane with 2-bromoacetophenone in the presence of a base, such as potassium carbonate. Another method involves the reaction of 2-imidazol-1-yl-ethanamine with 1,4-dibromo-butane. Both methods result in the formation of 1-(Azocan-1-yl)-2-imidazol-1-ylethanone as a white crystalline powder with a melting point of 142-144°C.
Scientific Research Applications
1-(Azocan-1-yl)-2-imidazol-1-ylethanone has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 1-(Azocan-1-yl)-2-imidazol-1-ylethanone has been shown to exhibit antitumor activity, making it a potential candidate for the development of anticancer drugs. In biochemistry, 1-(Azocan-1-yl)-2-imidazol-1-ylethanone has been used as a probe to study the binding of ligands to proteins, particularly in the study of the structure and function of G protein-coupled receptors. In pharmacology, 1-(Azocan-1-yl)-2-imidazol-1-ylethanone has been shown to modulate the activity of various ion channels, including the voltage-gated potassium channel, making it a potential candidate for the development of drugs that target these channels.
properties
IUPAC Name |
1-(azocan-1-yl)-2-imidazol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c16-12(10-14-9-6-13-11-14)15-7-4-2-1-3-5-8-15/h6,9,11H,1-5,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLJVTGFGMDVKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)CN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azocan-1-yl)-2-imidazol-1-ylethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Methyl-(4-methylcyclohexyl)amino]-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B7516597.png)
![N-[3-(furan-2-ylmethoxy)propyl]acetamide](/img/structure/B7516603.png)
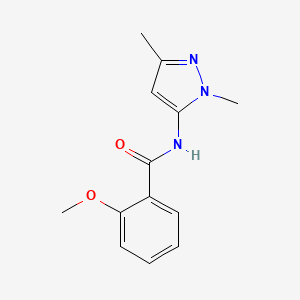
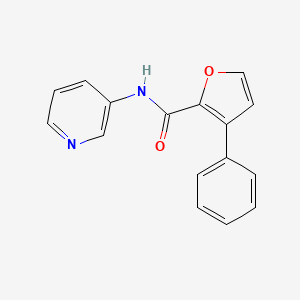

![2-[[Cycloheptyl(methyl)amino]methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516611.png)
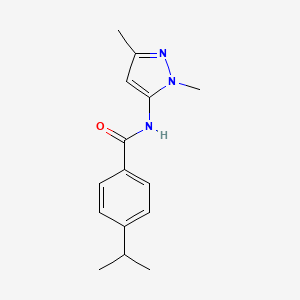
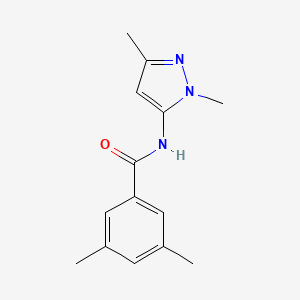
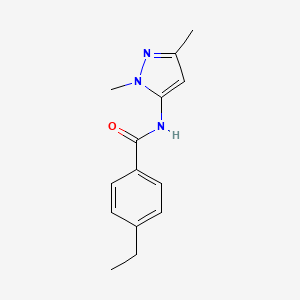
![2-Cyclopent-2-en-1-yl-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7516640.png)

![3-[(2-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7516657.png)
![1-[(6-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]imidazole](/img/structure/B7516667.png)
